Quinoline, 6-(difluoromethyl)-
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Overview
Description
6-(Difluoromethyl)quinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of the difluoromethyl group into the quinoline structure enhances its chemical properties, making it a valuable compound in various fields such as medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For example, difluoromethylation of C(sp2)–H bonds has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
Industrial Production Methods: Industrial production of 6-(difluoromethyl)quinoline often employs scalable and efficient synthetic routes. These methods may include the use of metal-based catalysts to transfer the difluoromethyl group to the quinoline ring in both stoichiometric and catalytic modes . The use of non-ozone depleting difluorocarbene reagents has also been explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) or halogenating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
6-(Difluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its anticancer, antimalarial, and antibacterial properties.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
- 6-Methoxyquinoline
Comparison: 6-(Difluoromethyl)quinoline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other fluorinated quinolines . This makes it a valuable compound for developing new pharmaceuticals and materials with improved performance .
Properties
Molecular Formula |
C10H7F2N |
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Molecular Weight |
179.17 g/mol |
IUPAC Name |
6-(difluoromethyl)quinoline |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h1-6,10H |
InChI Key |
JZXCPKHXOZNRII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)N=C1 |
Origin of Product |
United States |
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